Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate
Overview
Description
Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate, also known as Sodium Gualenate , is a chemical compound with the CAS Number: 6223-35-4 . It has a molecular weight of 300.35 and its IUPAC name is sodium 5-isopropyl-3,8-dimethyl-1-azulenesulfonate . The compound is typically stored at room temperature in an inert atmosphere .
Physical and Chemical Properties Analysis
Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate is a solid substance . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Properties
- Synthesis Techniques : Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate has been synthesized through various chemical processes. For instance, Suzaka, Tomiyama, and Ikegami (1990) developed a method using potassium [14C]-cyanide, yielding a chemically stable agent with anti-inflammatory properties (Suzaka, Tomiyama, & Ikegami, 1990).
- Crystal Structure Analysis : The crystal structure of sodium guaiazulene sulfonate hemihydrate, a related compound, was analyzed using X-ray diffraction, revealing a layered structure with both hydrophobic and Coulomb interactions (Kohara et al., 2006).
Biological and Medical Research
- Anti-ulcer Activities : Studies have shown that derivatives of 5-isopropyl-3,8-dimethylazulene, such as alkylazulene-1-sodium sulfonate, exhibit significant anti-ulcer activities. These findings were supported by studies in Shay pylorus-ligated rats and were crucial in understanding the structure-activity relationship of these compounds (Yanagisawa et al., 1990).
- Synthesis of Derivatives for Gastric Ulcer Treatment : The synthesis of novel derivatives like N-substituted guaiazulenes-1-sulfonamides, involving sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate, has shown potential in anti-gastric ulcer activity. This research expanded the understanding of the compound's therapeutic potential (Fang et al., 2011).
Material Science and Chemistry
- Solubility Studies : The solubility of related sodium sulfonate compounds in different solvents has been a subject of research, providing insights into their chemical behavior in various environments (Jiang et al., 2000).
- Hydrogel Applications : Sodium sulfonate-based hydrogels have been synthesized for potential applications in drug release, showcasing the versatility of sulfonate compounds in biomedical applications (Lee & Yuan, 2000).
Safety and Hazards
Properties
IUPAC Name |
disodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H18O3S.2Na.H2O/c2*1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;;;/h2*5-9H,1-4H3,(H,16,17,18);;;1H2/q;;2*+1;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRPMJSYZXBFCJ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Na2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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